molecular formula C14H10BrCl2NO3S B2445506 N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide CAS No. 2380009-07-2

N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide

Cat. No.: B2445506
CAS No.: 2380009-07-2
M. Wt: 423.1
InChI Key: MFNHYSFJMFRNBB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-acetylphenylamine with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(4-acetylphenyl)-2-amino-4,5-dichlorobenzenesulfonamide, while a Suzuki-Miyaura coupling reaction can produce a biaryl derivative.

Scientific Research Applications

N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antimicrobial effects . Additionally, the compound may interfere with other biological pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can significantly influence its reactivity and biological activity

Properties

IUPAC Name

N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NO3S/c1-8(19)9-2-4-10(5-3-9)18-22(20,21)14-7-13(17)12(16)6-11(14)15/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNHYSFJMFRNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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